Jalapinolic acid can be synthesized through several methods:
The molecular formula of jalapinolic acid is , and its structural representation indicates that it possesses a long carbon chain typical of fatty acids, with a hydroxyl group at the 11th carbon. Detailed studies using nuclear magnetic resonance (NMR) spectroscopy have confirmed the configuration at C-11 to be S, indicating specific stereochemical properties that are crucial for its biological activity .
Jalapinolic acid is involved in various chemical reactions:
The mechanism of action for jalapinolic acid is primarily linked to its role in biological systems. It has been studied for its potential therapeutic properties, particularly in modulating efflux pumps in multidrug-resistant pathogens and cancer cells. This action may enhance the efficacy of certain drugs by preventing their expulsion from cells . Additionally, jalapinolic acid's role as a purgative agent suggests interactions with gastrointestinal systems that warrant further investigation.
Jalapinolic acid exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its utility in various applications .
Jalapinolic acid has diverse applications across several scientific domains:
The biosynthesis of jalapinolic acid initiates with palmitic acid (C16:0) derived from plastidial fatty acid synthase (FAS). Subsequent elongation and hydroxylation occur in the endoplasmic reticulum (ER) via four enzymatic reactions:
The hydroxylation step is mediated by cytochrome P450 monooxygenases (CYP86/CYP94 families), which introduce molecular oxygen regioselectively at C-11. These membrane-bound enzymes require NADPH and cytochrome P450 reductase for activity. ELOVL (Elongation of Very Long Chain Fatty Acids) proteins govern substrate specificity:
Table 1: Enzymatic Machinery in Jalapinolic Acid Biosynthesis
Enzyme Class | Representative Enzymes | Function | Localization |
---|---|---|---|
Fatty Acid Elongase | ELOVL1, ELOVL3 | C16-C22 elongation | Endoplasmic reticulum |
Cytochrome P450 | CYP86B1, CYP94A1 | C11 regioselective hydroxylation | Endoplasmic reticulum |
Hydroxyacyl-CoA Dehydratase | HACD2, HACD3 | Dehydration during elongation | Endoplasmic reticulum |
trans-2,3-Enoyl-CoA Reductase | TER | Final reduction in elongation cycle | Endoplasmic reticulum |
Ipomoea species exhibit unparalleled efficiency in jalapinolic acid production due to lineage-specific adaptations in their hydroxylation machinery. The CYP86B subfamily in Ipomoea has evolved strict 11S-stereoselectivity, distinguishing it from the bifunctional hydroxylases/desaturases in related genera like Physaria (Brassicaceae). For example:
The genetic basis for this specificity resides in key substitutions near the active site of Ipomoea FAH12 hydroxylases, which share ~75% sequence identity with FAD2 desaturases but exclusively catalyze hydroxylation. Site-directed mutagenesis studies demonstrate that substituting three residues (F148L, N194H, T198V) converts a desaturase to a hydroxylase, underscoring the structural plasticity of di-iron center enzymes [7] [10].
Table 2: Hydroxylase Specificity in Jalapinolic Acid-Producing Plants
Species | Enzyme | Activity | Primary Product | Byproducts |
---|---|---|---|---|
Ipomoea batatas | FAH12 | Strict hydroxylase | 11S-OH-C16:0 | None |
Physaria fendleri | FAH12 | Bifunctional (OH/desaturase) | 18:1-OH + 18:2-OH | 18:2Δ9,12 |
Ricinus communis | FAH12 | Hydroxylase | 12R-OH-C18:1 | Trace 18:2 |
Jalapinolic acid biosynthesis represents one evolutionary solution for hydroxy fatty acid (HFA) production among several convergent strategies:
Phylogenetic analysis reveals that Convolvulaceae hydroxylases cluster separately from Brassicaceae and Euphorbiaceae enzymes, indicating lineage-specific evolution after gene duplication from ancestral FAD2 desaturases. The Convolvulaceae clade shows relaxed selection (dN/dS = 0.42) compared to strong purifying selection in non-hydroxylating FAD2 lineages (dN/dS = 0.11), permitting functional diversification toward jalapinolic acid production [7] [10].
Ecologically, jalapinolic acid's C16 backbone offers advantages over C18/C20 HFAs:
Table 3: Hydroxy Fatty Acid Diversity Across Plant Taxa
Taxonomic Family | Representative Genera | Primary HFA | Chain Length | Hydroxyl Position | Key Enzyme |
---|---|---|---|---|---|
Convolvulaceae | Ipomoea, Operculina | Jalapinolic acid | C16 | 11S | CYP86B1 |
Brassicaceae | Physaria, Paysonia | Lesquerolic acid | C20 | 14S | FAH12 + KCS18 |
Euphorbiaceae | Ricinus | Ricinoleic acid | C18 | 12R | FAH12 |
Pedaliaceae | Sesamum | Densipolic acid | C18 | 12S,15S | FAD2 variant |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7